Brevinin-1Eb is a member of the brevinin family of antimicrobial peptides, which are primarily derived from the skin secretions of certain frog species, notably the European edible frog (Rana esculenta). This peptide exhibits significant antimicrobial properties, making it a subject of interest in biochemical and pharmaceutical research. The sequence of Brevinin-1Eb is characterized by a unique arrangement of amino acids that contribute to its biological activity.
Brevinin-1Eb was first isolated from the skin secretions of Rana esculenta. This species is known for producing a variety of antimicrobial peptides as a defense mechanism against pathogens. The identification and characterization of Brevinin-1Eb have been facilitated through various molecular techniques, including cDNA cloning and mass spectrometry, which help elucidate the peptide's structure and function .
The synthesis of Brevinin-1Eb can be achieved through several methods:
In recombinant synthesis, the use of fusion proteins (e.g., thioredoxin or Npro) can enhance solubility and facilitate purification. The expressed peptide is typically purified using techniques like high-performance liquid chromatography (HPLC) to isolate it from other cellular proteins .
The molecular structure of Brevinin-1Eb consists of a sequence of 24 amino acids: FLPLLAGLAANFLPKIFCKITRKC. Its structure is characterized by:
The molecular weight of Brevinin-1Eb is approximately 2.7 kDa. Its three-dimensional structure can be predicted using computational modeling tools that simulate its interactions with lipid bilayers .
Brevinin-1Eb undergoes several biochemical interactions:
The peptide's efficacy against pathogens can be influenced by its concentration, pH, and ionic strength of the environment. Studies have shown that modifications to its amino acid sequence can enhance or reduce its antimicrobial properties without compromising safety profiles .
Brevinin-1Eb exerts its antimicrobial effects through a multi-step mechanism:
Research indicates that Brevinin-1Eb's action is rapid, often occurring within minutes upon exposure to target cells. Its selectivity towards microbial cells over mammalian cells highlights its potential therapeutic applications .
Brevinin-1Eb has several scientific uses:
Brevinin-1 peptides are a ubiquitous component of the innate immune system across Ranidae frogs, with over 350 isoforms identified to date. These antimicrobial peptides (AMPs) are primarily synthesized in dermal granular glands and exhibit lineage-specific diversification patterns. Phylogenetic analyses reveal that Brevinin-1 peptides cluster according to geographical distribution and species divergence, with distinct clades corresponding to Eurasian, North American, and Australasian ranid frogs [1]. The "Rana box"—a C-terminal disulfide-bridged cyclic heptapeptide domain (Cys¹⁸-(Xaa)⁴-Lys-Cys²⁴)—is a structural hallmark conserved in ~80% of Brevinin-1 isoforms, though some taxa like Rana okinavana exhibit truncated variants with C-terminal amidation instead [1].
Gene expression studies demonstrate significant conservation of tissue-specific profiles between orthologous Brevinin-1 genes in closely related species (r = 0.84, p < 0.01), suggesting strong selective pressures to maintain skin-defense functions [3]. The hierarchical organization of AMP families within ranid frogs classifies Brevinin-1 as one of 14 structurally distinct groups, alongside Temporins, Esculentins, and Ranalexins [1].
Table 1: Distribution of Brevinin-1 Features Across Major Ranid Frog Clades
Geographic Clade | Representative Species | Avg. Peptide Length (aa) | Rana Box Prevalence | Key Variant Examples |
---|---|---|---|---|
Eurasian | Rana temporaria | 24 | 95% | Brevinin-1E, Brevinin-1T |
North American | Rana pipiens | 25 | 78% | Brevinin-1Pa, Brevinin-1Pb |
Australasian | Hoplobatrachus rugulosus | 26 | 62% | Brevinin-1GHd |
The evolution of Brevinin-1Eb traces to repeated gene duplication events within the Brevinin-1 multigene family. Genomic analyses reveal that Brevinin precursors share a conserved architecture: a signal peptide, an acidic spacer region rich in aspartic/glutamic residues, and the mature AMP sequence. Following gene duplication, Brevinin-1 paralogs undergo divergent evolution through:
The Innovation-Amplification-Divergence (IAD) model explains functional diversification: ancestral promiscuous activities (e.g., weak membrane disruption) are enhanced after duplication, enabling subfunctionalization or neofunctionalization. For Brevinin-1Eb, this involved selection for enhanced α-helicity and amphipathicity, optimizing membrane permeabilization capabilities [2] [4]. Lineage-specific duplications are evident in Rana sphenocephala, where Brevinin-1Sc clusters with R. pipiens isoforms, while Brevinin-1Sa/Sb reside in separate clades—indicating post-speciation duplication events [1].
Table 2: Evolutionary Mechanisms Driving Brevinin Superfamily Diversification
Mechanism | Genomic Outcome | Functional Consequence | Example in Brevinins |
---|---|---|---|
Tandem duplication | Gene arrays on single chromosome | Redundant peptides; dosage effects | Brevinin-1Ea/1Eb in R. esculenta |
Whole-genome duplication | Paralogous genes across multiple chromosomes | Subfunctionalization via regulatory divergence | R. palustris 22 AMP families |
Transposed duplication | Relocation to genomic "cold spots" | Accelerated structural divergence | C-terminally truncated Brevinin-2 isoforms |
Orthologs of Brevinin-1Eb exhibit asymmetric evolutionary rates across protein domains. The signal peptide and spacer regions evolve under purifying selection (dN/dS = 0.18–0.31), while the mature peptide domain experiences positive selection (dN/dS > 1.0), particularly at lipid-facing residues. This pattern reflects conserved biosynthetic processing versus adaptive optimization of antimicrobial interactions [4] [7].
Structural comparisons using circular dichroism spectroscopy reveal that Brevinin-1Eb orthologs maintain α-helical amphipathicity in membrane-mimetic environments (e.g., 50% trifluoroethanol), with mean helical content ranging from 68–82% across taxa. However, key variations exist:
Phylogenetic reconciliation of gene and species trees indicates that incomplete lineage sorting has generated non-orthologous gene relationships in recently diverged species (e.g., R. temporaria vs. R. dalmatina), resulting in trans-species polymorphisms. Consequently, Brevinin-1Eb in R. dalmatina shares greater structural similarity with R. temporaria orthologs than with conspecific paralogs [5] [7].
Table 3: Comparative Features of Brevinin-1Eb Orthologs
Species | Net Charge | Hydrophobic Moment | Rana Box Variant | α-Helicity (%) | Key Sequence Differences |
---|---|---|---|---|---|
Rana esculenta (source) | +6 | 0.51 | Cys¹⁸-Lys-Cys²⁴ | 78 | None (reference) |
Rana ridibunda | +5 | 0.49 | Cys¹⁸-Lys-Cys²⁴ | 74 | V10A, K15R |
Hoplobatrachus rugulosus | +7 | 0.58 | Amidated C-terminus | 82 | ΔC-terminal, P14S |
Pelophylax lessonae | +6 | 0.45 | Cys¹⁸-Asn-Lys-Cys²⁴ | 68 | G8D, K23Q |
Compound Names in Article:Brevinin-1Eb, Brevinin-1E, Brevinin-1T, Brevinin-1Pa, Brevinin-1Pb, Brevinin-1GHd, Brevinin-1Sc, Brevinin-1Sa, Brevinin-1Sb, Temporins, Esculentins, Ranalexins
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